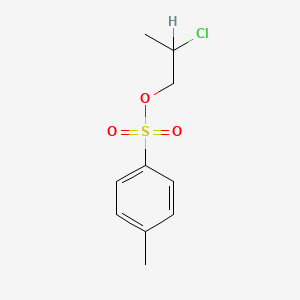
2-Chloropropyl toluene-4-sulphonate
Cat. No. B8756328
Key on ui cas rn:
54619-29-3
M. Wt: 248.73 g/mol
InChI Key: DTCLMCCJGBPJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07781591B2
Procedure details


4-Bromophenol was reacted with 2-chloropropyl-p-toluenesulfonate and Cs2CO3 to give 1-bromo-4-(3-chloropropoxy)benzene.


Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[Cl:9][CH:10](C)[CH2:11]OS(C1C=CC(C)=CC=1)(=O)=O.[C:24]([O-:27])([O-])=O.[Cs+].[Cs+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:27][CH2:24][CH2:11][CH2:10][Cl:9])=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(COS(=O)(=O)C1=CC=C(C=C1)C)C
|
|
Name
|
Cs2CO3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)OCCCCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
